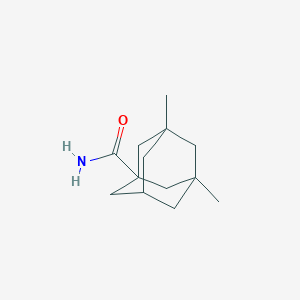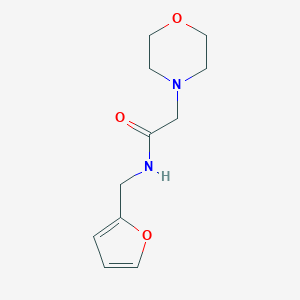
3,5-Dimethyl-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1-adamantanecarboxamide, also known as memantine, is a medication that is used for the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that helps to regulate the activity of glutamate, a neurotransmitter that is involved in learning and memory. The purpose of
Wirkmechanismus
3,5-Dimethyl-1-adamantanecarboxamide works by blocking the activity of NMDA receptors, which are involved in the regulation of glutamate. Glutamate is a neurotransmitter that is involved in learning and memory, but excessive activity can lead to cell death and neurodegeneration. By blocking NMDA receptors, 3,5-Dimethyl-1-adamantanecarboxamide helps to regulate glutamate activity and protect neurons from damage.
Biochemical and Physiological Effects
3,5-Dimethyl-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects. It helps to reduce the production of reactive oxygen species, which can damage neurons and lead to neurodegeneration. Additionally, it has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that helps to promote the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-Dimethyl-1-adamantanecarboxamide in lab experiments is its well-established mechanism of action and safety profile. Additionally, it has been extensively studied in clinical trials, which provides a wealth of data for researchers to draw upon. However, one limitation is that it may not be effective in all patients with Alzheimer's disease, and its use may be limited by its cost and availability.
Zukünftige Richtungen
There are a number of future directions for research on 3,5-Dimethyl-1-adamantanecarboxamide. One area of interest is the potential use of the medication in other neurological disorders, such as traumatic brain injury and multiple sclerosis. Additionally, researchers are investigating the use of 3,5-Dimethyl-1-adamantanecarboxamide in combination with other medications to improve its effectiveness. Finally, there is ongoing research into the underlying mechanisms of action of 3,5-Dimethyl-1-adamantanecarboxamide, which may help to identify new targets for drug development.
Synthesemethoden
The synthesis of 3,5-Dimethyl-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with dimethylamine. The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in the presence of a solvent such as dichloromethane. The product is then purified by recrystallization to obtain pure 3,5-Dimethyl-1-adamantanecarboxamide.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-adamantanecarboxamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function, reduce behavioral symptoms, and delay disease progression in patients with moderate to severe Alzheimer's disease. Additionally, 3,5-Dimethyl-1-adamantanecarboxamide has been investigated for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Eigenschaften
IUPAC Name |
3,5-dimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWMHZAOCNZQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyladamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)









